molecular formula C15H18N6O2 B4446431 7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4446431
M. Wt: 314.34 g/mol
InChI Key: KGRWKRGGAGKQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is available for purchase from various chemical suppliers . It is used for pharmaceutical testing .

Scientific Research Applications

Anticancer Properties

AKOS005186320 has shown promise in inhibiting cancer cell growth. Researchers have explored its potential as an antineoplastic agent, particularly in certain types of solid tumors. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis, making it an interesting candidate for further investigation in cancer therapy .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It may suppress the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These properties could be valuable in managing inflammatory conditions such as arthritis and autoimmune diseases .

Antiviral Potential

Researchers have explored AKOS005186320’s antiviral activity against certain viruses. It may interfere with viral replication or entry into host cells. While more studies are needed, this compound could contribute to the development of novel antiviral drugs .

Neuroprotective Effects

Preliminary studies suggest that AKOS005186320 may protect neurons from oxidative stress and neurodegenerative processes. Its antioxidant properties could be relevant in conditions like Alzheimer’s disease and Parkinson’s disease .

Metabolic Disorders

The compound’s impact on metabolic pathways has drawn interest. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are exploring its role in managing diabetes and obesity .

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-6-7-20-11-12(18(4)15(23)19(5)13(11)22)16-14(20)21-10(3)8-9(2)17-21/h6,8H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRWKRGGAGKQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.